3-Methylquinoxaline-2-thiol

VEGFR-2 inhibitor anticancer SAR

3-Methylquinoxaline-2-thiol (3MQT) is an essential synthetic intermediate for generating S-alkylated/arylated derivative libraries targeting VEGFR-2. Critically, SAR data confirms the 3-methylquinoxalin-2(1H)-one core is superior for VEGFR-2 inhibition, making 3MQT an ideal negative control in biochemical assays. This validated differentiation ensures procurement of the correct scaffold for structure-activity relationship studies. High-yield synthesis (93.6%) from chloro-precursor enables reliable supply. Choose this compound for rigorous SAR-driven medicinal chemistry programs.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 58773-29-8
Cat. No. B109401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinoxaline-2-thiol
CAS58773-29-8
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2NC1=S
InChIInChI=1S/C9H8N2S/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H,1H3,(H,11,12)
InChIKeyKLCBAOCZHIDYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylquinoxaline-2-thiol (CAS 58773-29-8): Procuring a Core Scaffold for VEGFR-2-Targeted Anticancer Agents


3-Methylquinoxaline-2-thiol (3MQT, CAS 58773-29-8) is a heterocyclic compound that serves as a critical building block for the design of novel anticancer agents, particularly those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This molecule belongs to the quinoxaline-2-thione class and acts as a key synthetic intermediate for generating diverse derivative libraries through modifications at its thiol group . Its utility in medicinal chemistry is underscored by its use in creating new chemical entities with potent in vitro cytotoxic activities against human cancer cell lines such as HepG-2 and MCF-7 .

Why Procuring 3-Methylquinoxaline-2-thiol (CAS 58773-29-8) Over an Analog is Scientifically Critical


In-class substitution among quinoxaline derivatives is not scientifically viable due to the profound impact of minor structural variations on biological activity. A direct structure-activity relationship (SAR) analysis from a 2021 study demonstrated that the core heteroaromatic ring system is a primary determinant of efficacy, with the 3-methylquinoxalin-2(1H)-one moiety being significantly more advantageous for cytotoxic and VEGFR-2 inhibitory effects compared to the 3-methylquinoxaline-2-thiol moiety . This finding confirms that even the substitution of a sulfur atom for an oxygen atom on the core scaffold results in a marked decrease in potency, highlighting that analogs are not functionally interchangeable. Procurement decisions must therefore be guided by specific, validated SAR data rather than class-level assumptions.

Quantitative Evidence for 3-Methylquinoxaline-2-thiol (CAS 58773-29-8): A Comparative Analysis Against Closest Analogs


Superiority of the 3-Methylquinoxalin-2(1H)-one Core over 3-Methylquinoxaline-2-thiol for VEGFR-2 Inhibition and Cytotoxicity

A comparative structure-activity relationship (SAR) study evaluating two series of VEGFR-2 inhibitors, one based on 3-methylquinoxalin-2(1H)-one and the other on 3-methylquinoxaline-2-thiol, concluded that the 3-methylquinoxalin-2(1H)-one moiety is 'more advantageous' than the 3-methylquinoxaline-2-thiol moiety for both cytotoxic activity and VEGFR-2 inhibition . This finding was based on a direct comparison of synthesized derivatives. For example, the most potent derivative from the 3-methylquinoxalin-2(1H)-one series (compound 11e) exhibited an IC50 of 2.1 µM against HepG2 cells, which is at the lower end of the range (2.1-9.8 µM) observed for the most active 3-methylquinoxaline-2-thiol derivatives .

VEGFR-2 inhibitor anticancer SAR

High Synthetic Yield and Established Route for 3-Methylquinoxaline-2-thiol

The synthesis of 3-methylquinoxaline-2-thiol is well-established and highly efficient. A method reported in 1955 involves refluxing 2-chloro-3-methylquinoxaline with thiourea in absolute alcohol to yield 3-methylquinoxaline-2-thiol in 93.6% yield after recrystallization . This robust, high-yielding synthesis contrasts with routes for many substituted quinoxaline-2-thiol analogs that may require more complex or lower-yielding procedures.

organic synthesis heterocyclic chemistry reagent

Unique Thiol Reactivity Enables Diverse Derivatization for Probe Discovery

The presence of the thiol (-SH) group in 3-methylquinoxaline-2-thiol confers unique and versatile reactivity compared to its oxygen-containing analog, 3-methylquinoxalin-2(1H)-one. This thiol can undergo alkylation, arylation, and oxidation reactions to generate a diverse array of S-substituted derivatives, which is a common strategy for exploring structure-activity relationships . The -one analog lacks this nucleophilic sulfur center and cannot undergo the same set of efficient, chemoselective transformations. This differential reactivity is explicitly utilized in the design of VEGFR-2 inhibitors, where the thiol group serves as a synthetic handle for introducing diverse hydrophobic moieties .

medicinal chemistry chemical probe library synthesis

Optimal Scientific and Industrial Applications for Procuring 3-Methylquinoxaline-2-thiol (CAS 58773-29-8)


As a Core Scaffold in Medicinal Chemistry for Generating S-Derivatized Compound Libraries

The primary application for 3-methylquinoxaline-2-thiol is as a versatile synthetic intermediate in medicinal chemistry programs. Its unique thiol group serves as a convenient handle for creating focused libraries of S-alkylated or S-arylated derivatives. This strategy was successfully employed to generate a series of VEGFR-2 inhibitors, where the thiol group was used to introduce various hydrophobic moieties, leading to compounds with promising cytotoxic activities (IC50 range 2.1-9.8 µM against cancer cell lines) .

As a Negative Control or Comparator for 3-Methylquinoxalin-2(1H)-one-Based Inhibitors

Given the direct SAR evidence that the 3-methylquinoxalin-2(1H)-one core is superior to the 3-methylquinoxaline-2-thiol core for VEGFR-2 inhibition and cytotoxicity , 3-methylquinoxaline-2-thiol derivatives can serve as excellent negative controls or comparator compounds in biochemical and cellular assays. This allows researchers to validate that the observed biological activity of a lead series is specifically driven by the -one core and not a general feature of the quinoxaline scaffold.

In Undergraduate or Graduate Organic Synthesis Teaching Laboratories

The robust and high-yielding (93.6%) synthesis of 3-methylquinoxaline-2-thiol from a readily available chloro-precursor makes it an ideal candidate for a multi-step synthesis project in advanced organic chemistry teaching laboratories. The reaction is straightforward, does not require sensitive reagents, and yields a crystalline product that can be easily characterized, providing students with a practical and reproducible experience in heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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